
2-chloro-4-fluoro-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Poly(ADP-ribose) Polymerase (PARP) Inhibition
The compound (S)-2-(2-fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide, closely related to the query compound, was developed as a potent inhibitor of PARP enzymes, which are key players in DNA repair. This inhibitor, known as A-966492, showed exceptional potency and efficacy, highlighting its potential for treating various cancers, particularly in combination with DNA-damaging agents like temozolomide and carboplatin. It demonstrates oral bioavailability across species, ability to cross the blood-brain barrier, and distribution into tumor tissue, suggesting its applicability in oncology, especially for brain tumors and breast cancer (Penning et al., 2010).
Polyamide and Polyimide Synthesis
The chemical structure bearing a tetrazole moiety is indicative of potential utility in polymer science. For example, aromatic polyamides and polyimides have been synthesized using various monomers, including those with functionalities similar to the query compound. These materials are noted for their excellent thermal stability, solubility in polar solvents, and potential for use in high-performance applications due to their inherent properties like high glass transition temperatures and resistance to thermal degradation. Such polymers are significant in the development of advanced materials for electronics, coatings, and high-strength fibers (Yang & Lin, 1993).
Antimicrobial and Antifungal Activity
Compounds structurally similar to the query have demonstrated antimicrobial and antifungal activities, indicating the potential for development into therapeutic agents. The structural elements of the compound, particularly the tetrazole and pyrrolidine functionalities, may contribute to these biological activities. Such compounds can be further optimized and studied for their efficacy against a range of bacterial and fungal pathogens, offering a pathway to new treatments for infectious diseases (Naganagowda & Petsom, 2011).
PET Imaging Agents Development
Fluoro and chloro substituents indicate the compound's potential relevance in the development of positron emission tomography (PET) imaging agents. Fluorine-18 labeled derivatives, for instance, have been synthesized for their affinity towards various biological targets, aiding in the diagnosis and study of diseases. The ability to design and synthesize such compounds enhances the understanding of disease mechanisms and facilitates the development of targeted therapies (Fookes et al., 2008).
Eigenschaften
IUPAC Name |
2-chloro-4-fluoro-N-[4-[5-(pyrrolidine-1-carbonyl)tetrazol-2-yl]phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN6O2/c20-16-11-12(21)3-8-15(16)18(28)22-13-4-6-14(7-5-13)27-24-17(23-25-27)19(29)26-9-1-2-10-26/h3-8,11H,1-2,9-10H2,(H,22,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVRTWDHTKGJLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-fluoro-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamido)propanoate](/img/structure/B2405965.png)
![2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline](/img/structure/B2405966.png)
![Bicyclo[3.2.2]nonane-1,5-dicarboxylic acid](/img/structure/B2405967.png)
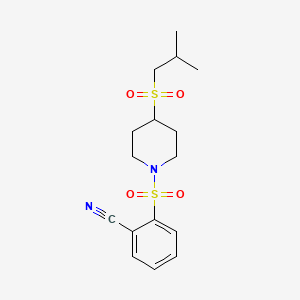
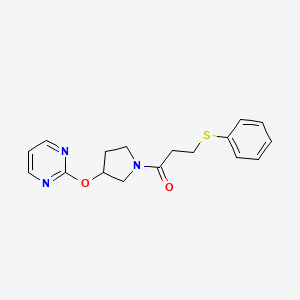
![[4-(piperidylsulfonyl)phenyl]-N-(2,6,8-trimethyl(4-quinolyl))carboxamide](/img/structure/B2405970.png)
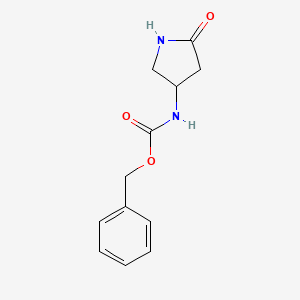

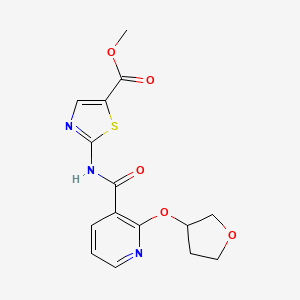
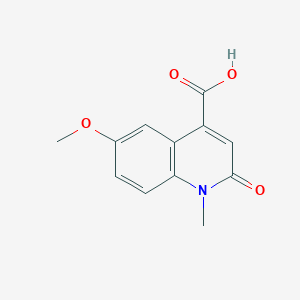
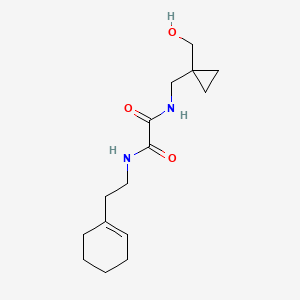
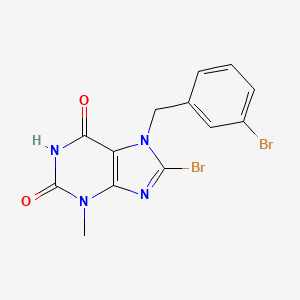

![N-(3-chloro-4-methylphenyl)-2-{[7-(2-methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}butanamide](/img/structure/B2405988.png)